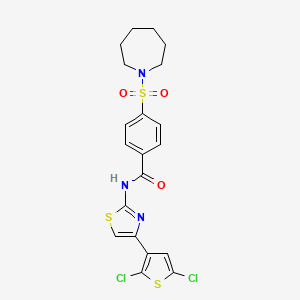

phenyl N-(oxetan-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

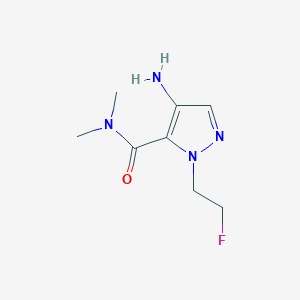

Phenyl N-(oxetan-3-yl)carbamate is a chemical compound with the molecular formula C10H11NO3 . It is a carbamate ester, which is a class of organic compounds that find wide application in the chemical industry .

Synthesis Analysis

The synthesis of carbamates like phenyl N-(oxetan-3-yl)carbamate can be achieved through carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .

Molecular Structure Analysis

The molecular structure of phenyl N-(oxetan-3-yl)carbamate contains a total of 26 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aromatic), 1 ether (aliphatic), and 1 Oxetane .

Chemical Reactions Analysis

Carbamate synthesis by carbamoylation is a common reaction involving carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .

Physical And Chemical Properties Analysis

Phenyl carbamate, a related compound, has a density of 1.2±0.1 g/cm3, a boiling point of 278.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

科学的研究の応用

- Kinase Inhibitors : Researchers explore oxetane derivatives to extend chemical space for identifying kinase inhibitors, which play a crucial role in modulating kinase activity for treating human illnesses .

- Physicochemical Properties : Oxetanes have been incorporated into drug molecules to enhance their physicochemical properties. Several oxetane-containing drugs are in clinical trials, with potential FDA approval in the future .

- Oxetane Formation : Oxetanes can be synthesized through epoxide opening with trimethyloxosulfonium ylide. By manipulating reaction conditions, researchers access diverse oxetane motifs from carbonyl compounds or epoxides .

- Computational Insights : Computational studies reveal that moderate heating is required for oxetane ring formation from epoxides. Enantioenriched chiral oxetanes can be obtained with retention of enantiomeric purity .

Medicinal Chemistry and Drug Discovery

Organic Synthesis

作用機序

将来の方向性

Carbamates have wide applications in the chemical industry and are important intermediates in the synthesis of pharmaceuticals and agrochemicals . The development of environmentally friendly processes for the synthesis of carbamates, such as the reaction of amines with organic carbonates like dimethyl carbonate, is a step towards sustainability and efficiency in chemical processes .

特性

IUPAC Name |

phenyl N-(oxetan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(11-8-6-13-7-8)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQLCXRRFVMFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(oxetan-3-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide](/img/structure/B2799978.png)

![2-Chloro-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2799982.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2799983.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799984.png)

![5'-Bromo-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2799986.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2799991.png)